molecular formula C13H17N5O3 B2829367 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 2034354-46-4

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No. B2829367
CAS RN: 2034354-46-4
M. Wt: 291.311
InChI Key: MZBNKJCTKCLCLW-UHFFFAOYSA-N
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Description

“N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide” is a compound that belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .


Synthesis Analysis

The synthesis of such compounds often involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The process is characterized by high regioselectivity, good functional group tolerance, and a wide substrate scope .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a triazolo[4,3-b]pyridazine ring, which is a nitrogen-rich heterocyclic moiety . This structure is present as a central structural component in a number of drug classes .

Scientific Research Applications

Medicinal Chemistry and Drug Development

1,2,4-triazolo[1,5-a]pyridine, with its bridge-headed nitrogen atom, has garnered attention in medicinal chemistry. It is found in numerous natural products and exhibits significant biological activities. Some notable applications include:

Antibacterial Activity

Newly synthesized triazolo[4,3-a]pyrazine derivatives have been evaluated for their antibacterial activity. They exhibit minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli strains .

Energetic Materials

Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds have been explored as energetic materials. Their synthesis involves monosubstituted tetrazine or tetrazine-based fused rings as starting materials .

Organic Synthesis

The catalyst-free, additive-free synthesis of 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established. This method demonstrates a broad substrate scope and good functional group tolerance, resulting in excellent yields. Late-stage functionalization further highlights its synthetic utility .

properties

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3/c1-20-12-3-2-10-15-16-11(18(10)17-12)8-14-13(19)9-4-6-21-7-5-9/h2-3,9H,4-8H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBNKJCTKCLCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)C3CCOCC3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide

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